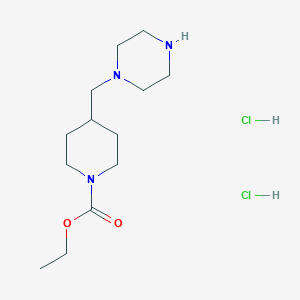

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride

Vue d'ensemble

Description

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C13H27Cl2N3O2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Given its structural similarity to other piperidinecarboxylic acids , it might interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may influence the nitric oxide synthesis pathway due to its potential interaction with nitric oxide synthase . Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission.

Analyse Biochimique

Biochemical Properties

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms, in humans . These interactions can modulate the production of nitric oxide, a crucial signaling molecule in various physiological processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in inflammatory responses and cellular stress . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on nitric oxide synthase, leading to modulation of its activity . This binding can result in either inhibition or activation of the enzyme, depending on the context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with nitric oxide synthase can affect the production of nitric oxide, which plays a crucial role in cellular signaling and metabolism . Additionally, the compound can modulate the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Activité Biologique

Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride (CAS No. 1211474-84-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C13H27Cl2N3O2

- Molecular Weight : 328.29 g/mol

- CAS Number : 1211474-84-8

- Physical State : Solid, typically encountered as a dihydrochloride salt.

Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including its potential as an antitumor agent, its neuropharmacological effects, and its interaction with various biological targets.

Antitumor Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further investigation in cancer therapy.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological properties. Studies have shown that derivatives can act as anxiolytics and antidepressants. For instance:

- Mechanism : The compound may interact with serotonin receptors, influencing mood regulation.

- Case Study : A study demonstrated that similar compounds reduced anxiety-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

- Piperazine Ring : Essential for binding to target receptors.

- Ethyl Ester Group : Enhances lipophilicity, improving cellular uptake.

- Dihydrochloride Salt Form : Increases solubility in aqueous environments, facilitating better bioavailability.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has a moderate half-life and is metabolized primarily in the liver. Toxicity assessments have classified it as an irritant, necessitating caution during handling .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H27Cl2N3O2

- Molecular Weight : 328.3 g/mol

- IUPAC Name : Ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate; dihydrochloride

- Purity : Typically 95% .

Pharmacological Applications

1. Nitric Oxide Synthase Modulation

Research indicates that this compound may interact with nitric oxide synthase (NOS), both inducible and endothelial forms. This interaction suggests potential applications in modulating nitric oxide production, which is crucial in various physiological processes such as vasodilation and neurotransmission.

2. Anti-inflammatory Effects

Preliminary studies have shown that this compound may influence inflammatory pathways. Its ability to modulate gene expression related to inflammation positions it as a candidate for developing anti-inflammatory agents .

3. Neuropharmacological Research

Due to its structural similarity to other piperidine derivatives, the compound is being investigated for potential neuropharmacological effects, including anxiolytic and antidepressant properties. Studies focusing on its interaction with neurotransmitter systems could yield insights into treating mood disorders .

Biochemical Applications

1. Enzyme Interaction Studies

The compound's interactions with various enzymes make it a valuable tool in biochemical research. It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their functions, which is essential for understanding metabolic pathways .

2. Cellular Metabolism Research

This compound influences cellular metabolism by affecting metabolic flux and metabolite levels through its interaction with key enzymes involved in metabolic pathways.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Effects on Nitric Oxide Production | Pharmacology | Demonstrated modulation of NOS activity, suggesting therapeutic potential. |

| Inflammatory Gene Expression | Biochemistry | Showed significant changes in the expression of pro-inflammatory genes. |

| Neurotransmitter Interaction | Neuropharmacology | Indicated potential anxiolytic effects through modulation of serotonin pathways. |

Propriétés

IUPAC Name |

ethyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2.2ClH/c1-2-18-13(17)16-7-3-12(4-8-16)11-15-9-5-14-6-10-15;;/h12,14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARENOCWWDCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.